![molecular formula C17H23N5O B5577354 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

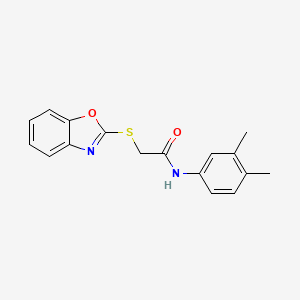

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide, also known as ETP-46321, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of protein kinase inhibitors and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Role in DNA Repair Inhibition

Studies have highlighted the role of certain chemical agents in the inhibition of DNA repair processes, which is pivotal in enhancing radiotherapy outcomes. Chemicals like ara-C and 3-aminobenzamide have been investigated for their potential to interfere with DNA repair mechanisms. This avenue of research is crucial for developing therapeutic strategies that target tumor cells' inherent radiosensitivity, particularly in the low-dose region of radiation therapy. Such inhibitors could significantly impact the recovery from damage induced by ionizing radiation in mammalian cells, including human systems (Kelland & Steel, 1988).

Environmental and Health Impacts

The presence and fate of certain benzamides in aquatic environments have been a subject of environmental studies. Parabens, chemically related to benzamides, exemplify the concerns surrounding endocrine disrupter chemicals in water systems. Their widespread use in consumer products has led to their continuous introduction into aquatic environments, raising questions about their biodegradability and impact on human health. Understanding the behavior of these compounds in water sources is essential for assessing potential health risks (Haman et al., 2015).

Pharmacological Insights

The pharmacokinetics and safety profile of chemical compounds like N,N-diethyl-3-methylbenzamide (DEET) have been extensively reviewed. DEET's effectiveness against a variety of insects and its implications for human use, especially among vulnerable populations like children and pregnant women, are crucial areas of research. Such studies contribute to our understanding of how these compounds interact with the human body and their safety profiles, informing guidelines for their use in public health (Qiu et al., 1998).

Therapeutic Applications

Research has also extended into exploring the therapeutic applications of related compounds in the treatment of various health conditions. For instance, α-Methyl-p-tyrosine, as a catecholamine synthesis inhibitor, has shown effectiveness in managing symptoms associated with conditions like phaeochromocytoma. This highlights the potential of specific benzamide derivatives in therapeutic settings, underscoring the importance of chemical research in drug development and disease management (Brogden et al., 1981).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, Elacestrant, an estrogen receptor antagonist, binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) by blocking the transcriptional activity of the ER and promoting its degradation .

Safety and Hazards

Orientations Futures

The future directions of research involving similar compounds are promising. For instance, Elacestrant, a similar compound, was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer . This suggests that compounds with similar structures could have potential therapeutic applications.

Propriétés

IUPAC Name |

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-4-18-17-21-13(3)11-15(22-17)19-9-10-20-16(23)14-7-5-12(2)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQFKOMVHJEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)